molecular formula C20H27N7O B2774038 4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2415555-38-1

4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2774038
CAS No.: 2415555-38-1
M. Wt: 381.484
InChI Key: WJGGGPVSKUMONE-UHFFFAOYSA-N
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Description

4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a morpholine ring with pyridazinyl and piperazinyl groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the cyclobutylpyrimidine derivative, followed by the introduction of the piperazine ring. The final step involves the coupling of the pyridazinyl group with morpholine under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and adjusting reaction parameters ensures high yield and purity of the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridin-3-yl}morpholine: A closely related compound with a pyridinyl group instead of a pyridazinyl group.

    4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-3-yl}morpholine: Another similar compound with a pyrimidinyl group.

Uniqueness

The uniqueness of 4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-[6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-2-16(3-1)17-14-20(22-15-21-17)26-8-6-25(7-9-26)18-4-5-19(24-23-18)27-10-12-28-13-11-27/h4-5,14-16H,1-3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGGGPVSKUMONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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